REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8](O)=[O:9])=[N:6][CH:7]=1.CCN=C=NCCCN(C)C.Cl.O>CO>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
N,N-dimethylaminopyridine
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Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CC(=NC1)C(=O)O
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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by stirring at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the resulting crude product was then purified through silica gel column chromatography (chloroform/methanol)
|
Type
|
DISSOLUTION
|
Details
|
The purified product was dissolved in ethanol (15 ml)
|
Type
|
ADDITION
|
Details
|
THF (8 ml) and added with calcium chloride (1.11 g)
|
Type
|
TEMPERATURE
|
Details
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After that, the reaction solution was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
gradually added with sodium borohydride (757 mg)
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 19 hours
|
Duration
|
19 h
|
Type
|
ADDITION
|
Details
|
The reaction solution was added with a 1 mol/l citric acid solution (40 ml)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
by distilling the solvent off
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform (10 ml)
|
Type
|
ADDITION
|
Details
|
added with manganese dioxide (chemically processed product) (2.2 g)
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtrated out through Celite
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CUSTOM
|
Details
|
was purified through silica gel column chromatography (chloroform/methanol)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CC(=NC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.9 mg | |
YIELD: CALCULATEDPERCENTYIELD | 3.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |